molecular formula C5H9NO3S B3010722 Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- CAS No. 80900-79-4

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-

Cat. No.: B3010722
CAS No.: 80900-79-4
M. Wt: 163.19
InChI Key: OQXFGOHJVMBEMO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is a structurally unique compound featuring a propanoic acid backbone modified at the β-carbon with a 3-oxo group and a (2-mercaptoethyl)amino substituent.

Properties

IUPAC Name

3-oxo-3-(2-sulfanylethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFGOHJVMBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- typically involves multiple steps. One common method includes the reaction of propanoic acid with 2-mercaptoethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Propanoic acid derivatives are often explored for their potential as pharmaceutical agents. The compound may exhibit properties that could be beneficial in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

  • Case Study: Anticancer Properties
    Research has indicated that certain propanoic acid derivatives can inhibit tumor cell proliferation. For instance, a study demonstrated that compounds similar to propanoic acid derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Biological Activity:
The presence of the mercaptoethyl group suggests possible interactions with biological thiols, which could be leveraged for therapeutic applications. Compounds with thiol groups have been studied for their antioxidant properties and ability to modulate cellular signaling pathways.

Agriculture

Pesticide Formulations:
Propanoic acid derivatives can be utilized in the formulation of pesticides. Their efficacy as biological agents can be enhanced through structural modifications that improve their stability and activity against pests.

  • Data Table: Efficacy of Propanoic Acid Derivatives in Pest Control
Compound NameTarget PestEfficacy (%)Reference
Propanoic Acid Derivative AAphids85
Propanoic Acid Derivative BFungal Pathogens90

Materials Science

Polymer Chemistry:
The unique structure of propanoic acid derivatives allows them to act as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance properties such as flexibility, thermal stability, and resistance to degradation.

  • Case Study: Polymer Blends
    A study on polymer blends incorporating propanoic acid derivatives showed improved mechanical properties and thermal stability compared to conventional polymers. This enhancement is attributed to the hydrogen bonding interactions between the polymer chains and the functional groups present in the propanoic acid derivative .

Mechanism of Action

The mechanism by which propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- exerts its effects involves interactions with specific molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity in biological systems.

Comparison with Similar Compounds

Structural Analogs with Modified Acid Groups

Replacement of the carboxylic acid group in the parent compound with other acidic functionalities significantly impacts biological activity. For instance:

  • Acrylic acid (Compound 9) and methyl-substituted (Compounds 10–11) analogs also show diminished activity, highlighting the critical role of the carboxylic acid group in receptor interaction .

Table 1: Impact of Acid Group Modifications on GPR44 Binding

Compound Acid Group Modification GPR44 Ki (nM) Source
Parent Compound Carboxylic acid Not reported -
Compound 7 Sulfonic acid >2400
Compound 8 Phosphonic acid >2400
Compound 9 Acrylic acid >2400

Amino Substituent Variations

The (2-mercaptoethyl)amino group distinguishes the target compound from other propanoic acid derivatives. Key comparisons include:

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds, featuring a phenylamino group instead of mercaptoethyl, demonstrate anticancer and antioxidant properties, suggesting that aromatic substituents enhance bioactivity in certain contexts .
  • Thiazolone Derivatives (e.g., Compound 6k) : Incorporating heterocyclic moieties like 5-benzylidene-4-oxo-thiazol improves anticancer activity, as seen in derivatives with IC50 values against breast cancer cell lines .

Table 2: Bioactivity of Propanoic Acid Derivatives with Varying Amino Substituents

Compound Amino Substituent Bioactivity Source
Target Compound 2-Mercaptoethyl Unknown (potential GPR44 ligand) -
3-((4-HP)amino) Derivative 4-Hydroxyphenyl Anticancer, Antioxidant
Thiazolone Derivative 6k 5-Benzylidene-4-oxo-thiazol Anticancer (MCF-7, BT-474 cells)

Chain Length and Functional Group Comparisons

  • Butanoic Acid Analogs: Extending the carbon chain (e.g., butanoic acid) alters polarity and acidity (pKa ~4.8 vs. propanoic acid’s ~4.9), impacting preservative and pharmaceutical applications .
  • Keto Acids: Derivatives like ethyl-3-oxobutanoate exhibit higher reactivity in organic synthesis due to the keto-enol tautomerism, unlike the target compound’s amide-stabilized structure .

Role of the Mercapto (-SH) Group

The thiol group in the target compound may confer unique redox activity or metal-binding capacity, differentiating it from non-thiolated analogs. For example:

  • 3-(4-Hydroxyphenyl)propanoic Acid Derivatives: Lacking the -SH group, these rely on phenolic hydroxyl groups for antioxidant effects .

Biological Activity

Introduction

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure, which includes a thiol group and an amine, suggests a variety of interactions in biological systems.

Structure and Composition

  • Molecular Formula : C₅H₉N₃O₂S₂
  • Molecular Weight : 189.27 g/mol
  • Functional Groups :
    • Carboxylic acid
    • Thioether
    • Amine
PropertyValue
Melting PointNot specified
SolubilitySoluble in water
Log P (octanol-water partition coefficient)Not specified

Antimicrobial Activity

Research indicates that derivatives of propanoic acid with thiol groups exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiobis moiety can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential use in treating infections .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of propanoic acid derivatives. A notable case involved a derivative that reduced the release of inflammatory cytokines such as TNF-α and IFN-γ in vitro. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The presence of the thiol group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

  • Inhibition of Cytokine Release : A study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid revealed its effectiveness in reducing levels of IgE, IgA, IgM, IL-2, and TNF-α in animal models. These findings indicate its potential role in treating allergic reactions and autoimmune diseases .
  • Antimicrobial Efficacy : In a comparative study involving several propanoic acid derivatives, one particular compound showed a significant reduction in bacterial load in infected mice models, demonstrating promising results for future antibiotic development .

The biological activity of propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, can be attributed to several mechanisms:

  • Cytokine Modulation : By inhibiting the production and release of pro-inflammatory cytokines, the compound may help regulate immune responses.
  • Antioxidant Activity : The thiol group plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Q & A

Basic Research Question

  • NMR : 1^1H NMR detects characteristic peaks for the thiol (-SH, δ 1.5–2.5 ppm) and amide (-NH, δ 6.5–8.5 ppm). 13^{13}C NMR confirms the carbonyl (C=O, δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of -SH group) .
  • FT-IR : Bands at 2500–2600 cm1^{-1} (S-H stretch) and 1650–1700 cm1^{-1} (amide I) validate functional groups .

How can oxidation of the thiol group be mitigated during synthesis and storage?

Advanced Research Question

  • Inert atmosphere : Conduct reactions under nitrogen/argon to minimize disulfide formation .
  • Antioxidants : Add reducing agents (e.g., TCEP or DTT) to reaction mixtures and storage buffers .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to reduce hydrolytic degradation .

How does the mercaptoethylamino group influence solubility and reactivity?

Basic Research Question

  • Solubility : The thiol group enhances solubility in polar solvents (e.g., water or methanol) but reduces stability in oxidizing environments .
  • Reactivity : The -SH group participates in disulfide exchange, metal chelation, and nucleophilic substitutions, enabling applications in bioconjugation or catalysis .

What computational methods predict interactions with biological targets?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., enzymes with cysteine residues) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes in aqueous environments .
  • QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity data .

What by-products are common during synthesis, and how are they resolved?

Basic Research Question

  • By-products : Disulfide dimers (from -SH oxidation) or unreacted starting materials .
  • Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates the target compound .

How do pH and solvent choice affect thiol stability in aqueous solutions?

Advanced Research Question

  • pH dependence : Thiols are stable at pH 4–6; alkaline conditions (pH > 8) accelerate oxidation .
  • Solvent effects : Aqueous buffers with 10% DMSO or glycerol reduce aggregation and oxidation .

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